2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
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Description
The compound contains several functional groups, including a benzodioxin group, a thioether group, a methoxyphenyl group, and a phenylnicotinonitrile group. These groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The benzodioxin group is a heterocyclic compound that consists of a benzene ring fused to a dioxin ring. The thioether group contains a sulfur atom bonded to two carbon atoms. The methoxyphenyl group consists of a methoxy group (-OCH3) attached to a phenyl group, and the phenylnicotinonitrile group is a nitrile group (-C≡N) attached to a phenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the thioether group could be oxidized to form a sulfoxide or sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitrile and ether groups could impact its solubility in various solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3S/c1-31-21-13-11-19(12-14-21)23-15-25(20-7-3-2-4-8-20)30-28(24(23)16-29)34-18-22-17-32-26-9-5-6-10-27(26)33-22/h2-15,22H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJPICIHEFSAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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